4-Amino-1-(propan-2-yl)pyrrolidin-2-one hydrochloride
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Overview
Description
4-Amino-1-(propan-2-yl)pyrrolidin-2-one hydrochloride is a compound that belongs to the class of pyrrolidinones, which are five-membered lactams. This compound is characterized by the presence of an amino group at the fourth position and an isopropyl group at the first position of the pyrrolidinone ring. Pyrrolidinones are known for their diverse biological activities and are used as building blocks in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(propan-2-yl)pyrrolidin-2-one hydrochloride can be achieved through various synthetic routes. One common method involves the amination and cyclization of functionalized acyclic substrates. This process typically requires the use of amines and appropriate catalysts under controlled conditions . Another approach involves the oxidation of pyrrolidine derivatives, which can be achieved using oxidizing agents such as potassium permanganate or hydrogen peroxide .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of microwave-assisted organic synthesis (MAOS) has also been explored to enhance synthetic efficiency and support green chemistry initiatives .
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-(propan-2-yl)pyrrolidin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions include carboxylic acids, amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Amino-1-(propan-2-yl)pyrrolidin-2-one hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Amino-1-(propan-2-yl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit protein-transporting monoamines, affecting neurotransmitter levels in the synaptic gap . The exact molecular targets and pathways can vary depending on the specific biological context and application .
Comparison with Similar Compounds
4-Amino-1-(propan-2-yl)pyrrolidin-2-one hydrochloride can be compared with other similar compounds, such as:
- 4-Amino-1-ethylpyrrolidin-2-one hydrochloride
- 4-Amino-1-phenylpyrrolidin-2-one hydrochloride
- 4-Amino-1-isopropyl-2-pyrrolidinone hydrochloride
These compounds share similar structural features but differ in the substituents attached to the pyrrolidinone ring. The unique combination of the amino and isopropyl groups in this compound contributes to its distinct biological and chemical properties .
Properties
IUPAC Name |
4-amino-1-propan-2-ylpyrrolidin-2-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.ClH/c1-5(2)9-4-6(8)3-7(9)10;/h5-6H,3-4,8H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMDUJVFDRXQOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC(CC1=O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1240527-57-4 |
Source
|
Record name | 2-Pyrrolidinone, 4-amino-1-(1-methylethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1240527-57-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-amino-1-(propan-2-yl)pyrrolidin-2-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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